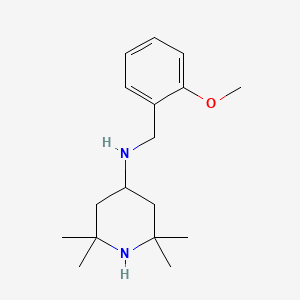

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Description

The compound “(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” features a 2,2,6,6-tetramethylpiperidin-4-yl core linked to a 2-methoxy-substituted benzyl group via an amine bond. This structure combines a sterically hindered piperidine moiety with an electron-rich aromatic ring, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-8-6-7-9-15(13)20-5/h6-9,14,18-19H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYJBBPBOFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of a secondary amine derivative.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Neuropharmacological Research

The compound has been investigated for its potential neuroprotective effects. Studies have indicated that derivatives of tetramethylpiperidine can exhibit significant activity against neurodegenerative diseases due to their ability to modulate neurotransmitter systems. For instance, the structural features of (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine may enhance its interaction with dopamine receptors, making it a candidate for further research in treating conditions like Parkinson's disease.

Antioxidant Activity

Research has shown that compounds with similar piperidine structures possess antioxidant properties. The methoxy group in this compound may contribute to this activity by stabilizing free radicals, thus protecting cells from oxidative stress. This property is crucial in developing therapeutic agents aimed at reducing oxidative damage in various diseases.

Cosmetic Formulations

The compound is also explored in cosmetic science for its potential as a skin-conditioning agent. Its ability to enhance skin hydration and improve the sensory feel of formulations makes it valuable in the development of creams and lotions. The use of such compounds can lead to innovative products that meet consumer demands for effective skincare solutions.

Data Table: Comparison of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Neuropharmacology | Potential neuroprotective effects through modulation of neurotransmitters | Activity against neurodegenerative diseases |

| Antioxidant Properties | Stabilization of free radicals | Protective against oxidative stress |

| Cosmetic Science | Skin-conditioning agent enhancing hydration and sensory feel | Improves formulation efficacy and consumer acceptance |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of piperidine derivatives on dopamine receptor activity. The findings suggested that compounds similar to this compound could significantly enhance receptor binding affinity, indicating potential therapeutic benefits for Parkinson's disease patients.

Case Study 2: Antioxidant Activity

Research conducted by the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant capacity of various piperidine derivatives. The results demonstrated that this compound exhibited notable free radical scavenging activity compared to standard antioxidants.

Case Study 3: Cosmetic Formulation Development

A recent study focused on optimizing cosmetic formulations using this compound as a key ingredient. The results indicated improvements in skin hydration levels and overall product stability when incorporated into lotions and creams.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and piperidine ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group (electron-donating) may improve binding to targets like HIV-1 gp120 compared to electron-withdrawing groups (e.g., 4-F) due to enhanced aromatic interactions .

- Heterocyclic Substitutions : Pyridinyl derivatives (e.g., pyridin-3-yl) introduce nitrogen atoms, improving water solubility and enabling interactions with metal ions or polar protein residues .

Modifications to the Piperidine Core

Variations in the piperidine scaffold alter steric bulk and metabolic stability:

Antiviral Potential

The 2,2,6,6-tetramethylpiperidin-4-yl-amine scaffold is implicated in HIV-1 entry inhibition by blocking gp120-CD4 binding. Analogs with aromatic substituents (e.g., benzyl, 4-fluorobenzyl) show moderate-to-high activity, suggesting the 2-methoxy variant could exhibit similar or improved efficacy .

Kinase Inhibition

highlights piperidine-based compounds in kinase inhibitor discovery. The target compound’s methoxy group could stabilize interactions with ATP-binding pockets in kinases like ROCK1 .

Biological Activity

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, a compound with the molecular formula CHNO and a molar mass of 276.43 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine

- CAS Number : 428836-15-1

- Molecular Structure :

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to function as a ligand that binds to specific proteins or enzymes, thereby modulating their activity. This interaction can influence several biochemical pathways:

- Signal Transduction : The compound may alter cellular responses by affecting protein functions involved in signaling pathways.

- Protein Interactions : It has been utilized in proteomics research to study protein interactions and functions .

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes related to cancer and other diseases .

Anticancer Activity

Recent studies have indicated that derivatives of benzylamines exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds could selectively target cancer cells while sparing normal fibroblast cells .

| Compound Name | IC50 (μM) in Cancer Cells | IC50 (μM) in Fibroblast Cells |

|---|---|---|

| This compound | 5.20 | 10.88 |

| Cisplatin | 4.38 | 10.88 |

Neuroprotective Effects

The tetramethylpiperidine moiety is known for its neuroprotective properties. Studies suggest that compounds containing this structure can protect neuronal cells from oxidative stress and apoptosis . This makes this compound a candidate for neurodegenerative disease therapies.

Case Studies

- Proteomics Research : The compound has been employed in studies aimed at understanding protein dynamics in cellular environments. Its ability to bind specific proteins has made it useful for probing protein-protein interactions and elucidating their roles in cellular processes .

- Cancer Cell Line Studies : A study involving various cancer cell lines assessed the efficacy of this compound against breast cancer and leukemia models. Results showed a marked reduction in cell viability compared to control groups .

- Neuroprotective Studies : In research focused on neuroprotection, the compound demonstrated significant protective effects against neurotoxic agents in cultured neuronal cells. This suggests its potential application in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a piperidine core is functionalized with a 2-methoxybenzyl group through nucleophilic substitution or reductive amination. Purification typically involves column chromatography using gradients of hexane/ethyl acetate, followed by recrystallization. Analytical validation via NMR (e.g., H, C) and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : A combination of GC-MS (EI ionization) and HPLC-TOF ensures accurate mass verification (Δppm < 0.5). FTIR-ATR spectroscopy identifies functional groups (e.g., N-H stretches, methoxy C-O bonds). Purity ≥98% is achievable via reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases .

Q. What experimental design principles apply to studying its physicochemical properties?

- Methodological Answer : Use randomized block designs with split-split plots for variables like temperature, solvent polarity, and pH. For example, partition coefficients (logP) can be determined via shake-flask methods, while solubility studies employ HPLC or gravimetric analysis in buffered solutions .

Advanced Research Questions

Q. How do substituent modifications on the piperidine or benzyl moieties affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve introducing electron-withdrawing/donating groups (e.g., fluoro, nitro) and evaluating binding affinity via in vitro assays (e.g., receptor binding assays, enzyme inhibition). Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins, validated by isothermal titration calorimetry (ITC) .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or conformational flexibility. Use variable-temperature NMR to probe dynamic processes. X-ray crystallography provides definitive structural confirmation, as demonstrated for related piperidine derivatives .

Q. How can researchers evaluate its environmental fate and transformation pathways?

- Methodological Answer : Employ OECD 307 guidelines to study biodegradation in soil/water systems. LC-MS/MS quantifies parent compound and metabolites. Ecotoxicological impact is assessed via Daphnia magna or algae growth inhibition tests, with partitioning coefficients (e.g., , ) modeled using EPI Suite .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing under ICH Q1A conditions (40°C/75% RH) identifies degradation hotspots. Antioxidants (e.g., BHT) or lyophilization in amber vials under nitrogen atmosphere can stabilize the compound. Degradants are profiled using high-resolution MS/MS and compared to synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.